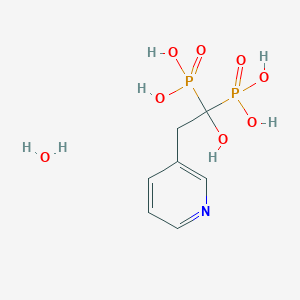
Risedronic acid monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Risedronic acid monohydrate is a bisphosphonate compound commonly used in the treatment of osteoporosis and Paget’s disease of bone. It functions by inhibiting the activity of osteoclasts, the cells responsible for bone resorption, thereby slowing down bone loss and increasing bone density .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of risedronic acid typically involves the reaction of 3-pyridylcarboxylic acid with phosphorus trichloride in methanesulfonic acid. This method yields risedronic acid in a relatively pure form . Another approach involves using phosphorus trichloride and phosphorous acid in the presence of an ionic liquid additive, which can improve the yield and purity of the product .
Industrial Production Methods
Industrial production of risedronic acid often employs similar synthetic routes but on a larger scale. The use of methanesulfonic acid as a solvent is preferred due to its effectiveness in producing high yields of the compound . Additionally, green chemistry approaches, such as using microwave irradiation, have been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Risedronic acid undergoes various chemical reactions, including:
Oxidation: Risedronic acid can be oxidized under specific conditions, although this is not a common reaction for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the phosphonate groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Reagents like phosphorus trichloride and phosphorous acid are commonly used in the synthesis and modification of risedronic acid.
Major Products Formed
The primary product formed from these reactions is risedronic acid itself, with modifications depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Risedronic acid monohydrate has a wide range of applications in scientific research:
Chemistry: It is used in the study of bisphosphonate chemistry and the development of new bisphosphonate compounds.
Biology: The compound is used to investigate the mechanisms of bone resorption and the role of osteoclasts in bone metabolism.
Industry: The compound is used in the development of controlled delivery systems for anti-osteoporosis drugs.
Mecanismo De Acción
Risedronic acid binds to bone hydroxyapatite and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition occurs through the disruption of the mevalonate pathway, which is essential for osteoclast function. By preventing the resorption of bone, risedronic acid helps to maintain bone density and reduce the risk of fractures .
Comparación Con Compuestos Similares
Similar Compounds
Etidronate: Another bisphosphonate used to treat bone disorders, but with lower potency compared to risedronic acid.
Alendronate: A bisphosphonate with similar applications but different pharmacokinetic properties.
Ibandronate: Known for its higher potency and longer duration of action compared to risedronic acid.
Zoledronate: The most potent bisphosphonate, used for severe cases of bone resorption.
Uniqueness
Risedronic acid is unique due to its balance of potency, safety, and efficacy. It offers a high degree of bone resorption inhibition while maintaining a favorable safety profile, making it a preferred choice for many patients with osteoporosis and Paget’s disease .
Propiedades
Fórmula molecular |
C7H13NO8P2 |
|---|---|
Peso molecular |
301.13 g/mol |
Nombre IUPAC |
(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);1H2 |
Clave InChI |
SASLGGGHGGSNGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



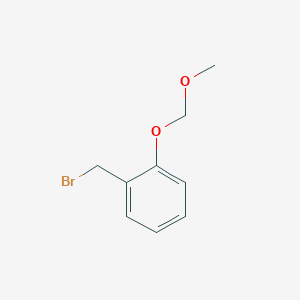

![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)
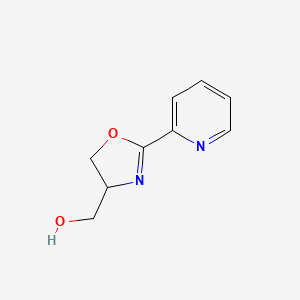
![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
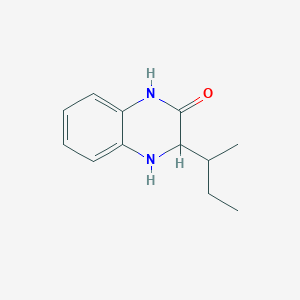
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
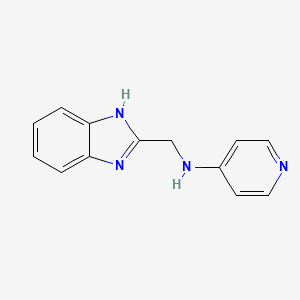

![tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate](/img/structure/B14793304.png)
![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
